molecular formula C8H4INO B15132003 7-Iodoisoindol-1-one

7-Iodoisoindol-1-one

Cat. No.: B15132003
M. Wt: 257.03 g/mol
InChI Key: RPMMKXHYYBDCHQ-UHFFFAOYSA-N
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Description

7-Iodoisoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse therapeutic properties and are widely studied for their potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisoindol-1-one typically involves the iodination of isoindolinone precursors. One common method is the electrophilic iodination of isoindolinone using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoisoindol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form isoindolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Isoindolinone derivatives with various functional groups.

    Oxidation Reactions: Isoindolinone derivatives with higher oxidation states.

    Reduction Reactions: Isoindoline derivatives.

Mechanism of Action

The mechanism of action of 7-Iodoisoindol-1-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to increased binding affinity and specificity. The compound may inhibit key enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound without the iodine substitution.

    7-Bromoisoindol-1-one: Similar structure with a bromine atom instead of iodine.

    7-Chloroisoindol-1-one: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 7-Iodoisoindol-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in stronger halogen bonding interactions and potentially enhanced biological activity .

Properties

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

IUPAC Name

7-iodoisoindol-1-one

InChI

InChI=1S/C8H4INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-4H

InChI Key

RPMMKXHYYBDCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)N=C2

Origin of Product

United States

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